molecular formula C13H15NO4 B2824579 [2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate CAS No. 730255-88-6

[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate

Cat. No.: B2824579
CAS No.: 730255-88-6
M. Wt: 249.266
InChI Key: ODCVZZGUNLRBPT-UHFFFAOYSA-N
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Description

[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate: is a chemical compound with a complex structure that includes both an oxo group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with an appropriate amine and an oxo compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the oxo group may be further oxidized to form different products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The formyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, [2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.

Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features could be exploited to develop new drugs with specific biological activities.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The oxo and formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    [2-Oxo-2-(propan-2-ylamino)ethyl] 4-hydroxybenzoate: This compound has a hydroxyl group instead of a formyl group, which can significantly alter its reactivity and biological activity.

    [2-Oxo-2-(propan-2-ylamino)ethyl] 4-methylbenzoate:

Uniqueness: The presence of both an oxo group and a formyl group in [2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate makes it unique compared to similar compounds

Properties

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(2)14-12(16)8-18-13(17)11-5-3-10(7-15)4-6-11/h3-7,9H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCVZZGUNLRBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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